molecular formula C20H25N3O2 B13372918 4-(2-methoxyphenyl)-N-(2-methylbenzyl)-1-piperazinecarboxamide

4-(2-methoxyphenyl)-N-(2-methylbenzyl)-1-piperazinecarboxamide

Cat. No.: B13372918
M. Wt: 339.4 g/mol
InChI Key: HFJOXORROODNDM-UHFFFAOYSA-N
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Description

4-(2-methoxyphenyl)-N-(2-methylbenzyl)-1-piperazinecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, which is a common scaffold in medicinal chemistry, and is substituted with methoxyphenyl and methylbenzyl groups, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyphenyl)-N-(2-methylbenzyl)-1-piperazinecarboxamide typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of 2-methoxyphenyl isocyanate with 2-methylbenzylamine under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained at around 0-5°C to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the yield and reduce production costs. Industrial methods also focus on minimizing waste and ensuring the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2-methoxyphenyl)-N-(2-methylbenzyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation.

Major Products Formed

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-(2-methoxyphenyl)-N-(2-methylbenzyl)-1-piperazinecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenyl)-N-(2-methylbenzyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    4-(2-methoxyphenyl)-N-(2-methylbenzyl)-1-piperazinecarboxamide: shares similarities with other piperazine derivatives, such as:

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both methoxy and methylbenzyl groups enhances its potential as a versatile compound in various research fields.

Properties

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

IUPAC Name

4-(2-methoxyphenyl)-N-[(2-methylphenyl)methyl]piperazine-1-carboxamide

InChI

InChI=1S/C20H25N3O2/c1-16-7-3-4-8-17(16)15-21-20(24)23-13-11-22(12-14-23)18-9-5-6-10-19(18)25-2/h3-10H,11-15H2,1-2H3,(H,21,24)

InChI Key

HFJOXORROODNDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNC(=O)N2CCN(CC2)C3=CC=CC=C3OC

Origin of Product

United States

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